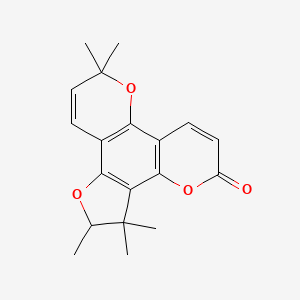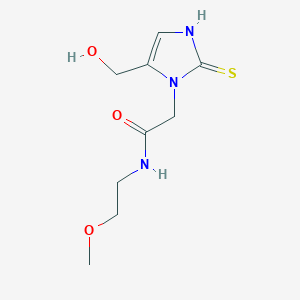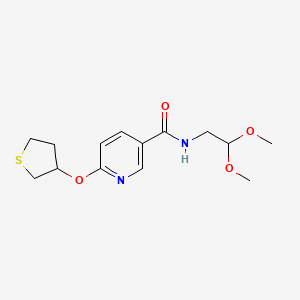
2-éthoxy-5-méthylbenzène-1-sulfonate de 4-(benzyloxy)phényle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Benzyloxy)phenyl 2-ethoxy-5-methylbenzene-1-sulfonate is a chemical compound that has recently gained attention in the field of scientific research due to its potential applications in various fields such as pharmaceuticals, biotechnology, and material science. This compound is also known as BEB, and it is a sulfonate ester that contains a benzene ring and an ethoxy group.
Mécanisme D'action
The mechanism of action of BEB is not well understood, but it is believed to involve the inhibition of certain enzymes and the modulation of various signaling pathways. In the case of anti-inflammatory and anti-cancer properties, BEB has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are enzymes involved in the production of inflammatory mediators. Additionally, BEB has been found to modulate the activity of various signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway and the mitogen-activated protein kinase (MAPK) pathway.
Biochemical and Physiological Effects:
BEB has been found to exhibit various biochemical and physiological effects. In the case of anti-inflammatory properties, BEB has been found to reduce the production of inflammatory mediators such as prostaglandin E2 (PGE2) and nitric oxide (NO). Additionally, BEB has been found to reduce the expression of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). In the case of anti-cancer properties, BEB has been found to induce apoptosis (programmed cell death) in cancer cells and inhibit their proliferation. Additionally, BEB has been found to inhibit the migration and invasion of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using BEB in lab experiments include its high purity, stability, and low toxicity. Additionally, it can be easily synthesized in large quantities. However, the limitations of using BEB in lab experiments include its high cost and limited availability.
Orientations Futures
There are several future directions for the research on BEB. In the field of pharmaceuticals, the development of novel drugs based on BEB is an area of interest. Additionally, the identification of the precise mechanism of action of BEB is an important research direction. In the field of biotechnology, the development of new applications for BEB as a fluorescent probe and surfactant is an area of interest. Finally, in material science, the synthesis of new metal-organic frameworks and the development of new stabilizers for the synthesis of nanoparticles are important research directions.
Méthodes De Synthèse
The synthesis of BEB involves a multi-step process that starts with the reaction of 4-hydroxybenzaldehyde with benzyl bromide to form 4-benzyloxybenzaldehyde. This intermediate is then reacted with ethyl 2-bromo-5-methylbenzoate to form 4-(benzyloxy)phenyl 2-ethoxy-5-methylbenzoate. Finally, the sulfonation of this intermediate with sulfur trioxide in chloroform produces the desired product, 4-(benzyloxy)phenyl 2-ethoxy-5-methylbenzene-1-sulfonate.
Applications De Recherche Scientifique
- BOPES sert de précieux élément constitutif en synthèse organique. Il est particulièrement utile dans les couplages de Suzuki-Miyaura, où il facilite la formation de liaisons carbone-carbone. De plus, sa stabilité et sa facilité de purification en font un produit attractif pour les transformations chimiques .
- Une protodéboronation catalytique à base de radicaux d'esters boroniques alkyliques, y compris BOPES, permet une hydrométhylation formelle anti-Markovnikov des alcènes. Cette transformation est précieuse mais inconnue jusqu'à présent. La méthode a été appliquée au (−)-Δ8-THC et au cholestérol protégés par un groupe méthoxy .
- Des dérivés de BOPES ont été conçus et synthétisés pour leur activité inhibitrice de la kinase EGFR. Ces composés sont prometteurs comme agents anticancéreux potentiels contre les lignées cellulaires cancéreuses humaines, notamment le cancer du sein (MCF-7), les tumeurs pulmonaires non à petites cellules (A549), le cancer du côlon (HCT-116) et le cancer du col de l'utérus (SiHa) .
- Les dérivés de BOPES ont été évalués pour leur activité inhibitrice contre les monoamine oxydases (MAO). Les MAO jouent un rôle crucial dans le métabolisme des neurotransmetteurs, et leur inhibition peut avoir des implications thérapeutiques .
- Les acides boroniques et leurs esters, y compris BOPES, sont envisagés pour la conception de médicaments et les dispositifs d'administration de médicaments. Cependant, leur faible stabilité dans l'eau pose des défis. Les chercheurs explorent des moyens d'améliorer leur stabilité pour des applications en thérapie par capture de neutrons et dans d'autres contextes médicaux .
- BOPES a été utilisé dans la synthèse totale formelle de produits naturels tels que la δ-®-coniceïne et l'indolizidine 209B. Sa stabilité et sa réactivité en font un outil précieux dans la synthèse de molécules complexes .
Synthèse organique et catalyse
Hydrométhylation des alcènes
Inhibition de la kinase EGFR
Inhibition de la MAO
Conception et administration de médicaments
Synthèse totale de produits naturels
Propriétés
IUPAC Name |
(4-phenylmethoxyphenyl) 2-ethoxy-5-methylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O5S/c1-3-25-21-14-9-17(2)15-22(21)28(23,24)27-20-12-10-19(11-13-20)26-16-18-7-5-4-6-8-18/h4-15H,3,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNNWTCZYQZMCHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C)S(=O)(=O)OC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-((8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)-N-phenethylbenzamide](/img/no-structure.png)



![N-(2-(dimethylamino)ethyl)-5-isopropyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2456586.png)

![N-[4-(acetylamino)phenyl]-1-allyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2456589.png)

![5-(3,4-dimethoxyphenyl)-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2456592.png)


![4-Methyl-1-(4-{[1-(3-methylbutanoyl)piperidin-4-yl]methoxy}benzoyl)piperidine](/img/structure/B2456597.png)
![methyl 4-(3,4-diethoxyphenyl)-3-{[(1E)-(dimethylamino)methylene]amino}thiophene-2-carboxylate](/img/structure/B2456599.png)
![2-[(4-{[Butyl(ethyl)amino]sulfonyl}benzoyl)amino]-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2456600.png)